molecular formula C12H16N2O4 B5649728 METHYL N-[(3-{[(METHOXYCARBONYL)AMINO]METHYL}PHENYL)METHYL]CARBAMATE

METHYL N-[(3-{[(METHOXYCARBONYL)AMINO]METHYL}PHENYL)METHYL]CARBAMATE

Cat. No.: B5649728
M. Wt: 252.27 g/mol
InChI Key: JEMNNWYZZZUVQI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above methods, with optimized reaction conditions to ensure high yield and purity. The reactions are carried out in controlled environments to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted carbamates or ureas.

Mechanism of Action

The mechanism of action of methyl N-[(3-{[(methoxycarbonyl)amino]methyl}phenyl)methyl]carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects . The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(3-{[(methoxycarbonyl)amino]methyl}phenyl)methyl]carbamate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

methyl N-[[3-[(methoxycarbonylamino)methyl]phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-17-11(15)13-7-9-4-3-5-10(6-9)8-14-12(16)18-2/h3-6H,7-8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMNNWYZZZUVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1=CC(=CC=C1)CNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL N-[(3-{[(METHOXYCARBONYL)AMINO]METHYL}PHENYL)METHYL]CARBAMATE
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METHYL N-[(3-{[(METHOXYCARBONYL)AMINO]METHYL}PHENYL)METHYL]CARBAMATE
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METHYL N-[(3-{[(METHOXYCARBONYL)AMINO]METHYL}PHENYL)METHYL]CARBAMATE
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METHYL N-[(3-{[(METHOXYCARBONYL)AMINO]METHYL}PHENYL)METHYL]CARBAMATE
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METHYL N-[(3-{[(METHOXYCARBONYL)AMINO]METHYL}PHENYL)METHYL]CARBAMATE
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METHYL N-[(3-{[(METHOXYCARBONYL)AMINO]METHYL}PHENYL)METHYL]CARBAMATE

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